molecular formula C8H13N B3021688 1-tert-Butylpyrrole CAS No. 24764-40-7

1-tert-Butylpyrrole

Cat. No. B3021688
CAS RN: 24764-40-7
M. Wt: 123.2 g/mol
InChI Key: GJIRIQBRSTYPSF-UHFFFAOYSA-N
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Description

1-tert-Butylpyrrole is a chemical compound with the molecular formula C8H13N and a molecular weight of 123.1955 . It is a type of heterocyclic organic compound .


Synthesis Analysis

The synthesis of 1-tert-Butylpyrrole can be achieved from Pyrrole and 2,2-DIMETHYLPROPANE . There are also other synthetic routes available .


Molecular Structure Analysis

The molecular structure of 1-tert-Butylpyrrole can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s configuration .

Scientific Research Applications

  • Pyrrole in Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs .
    • Pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • The outcomes obtained also vary widely, but generally, these compounds have shown significant therapeutic potential .
  • tert-Butyl Group in Chemistry and Biology

    • The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
    • It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .
    • The outcomes obtained can vary, but the tert-butyl group is generally known for its unique reactivity patterns .
  • tert-Butanol in Biopharmaceuticals

    • This work investigates the interactions between two model proteins and various excipients in the presence of tert-butyl alcohol .
    • The outcomes obtained would provide insights into the role of tert-butyl alcohol in these interactions .
  • N-t-Butylpyrrole in Chemistry

    • N-t-Butylpyrrole is a chemical compound with the formula C8H13N and a molecular weight of 123.1955 .
    • It’s used in various chemical transformations .
    • The outcomes obtained can vary, but generally, this compound is known for its unique reactivity patterns .
  • tert-Butyl Group in Organic & Biomolecular Chemistry

    • The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
    • It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .
    • The outcomes obtained can vary, but the tert-butyl group is generally known for its unique reactivity patterns .
  • Synthesis of 1-TERT-BUTYLPYRROLE

    • 1-TERT-BUTYLPYRROLE can be synthesized from Pyrrole and 2,2-DIMETHYLPROPANE .
    • The outcomes obtained would provide insights into the role of 1-TERT-BUTYLPYRROLE in these reactions .
  • N-t-Butylpyrrole in Chemistry

    • N-t-Butylpyrrole is a chemical compound with the formula C8H13N and a molecular weight of 123.1955 .
    • It’s used in various chemical transformations .
    • The outcomes obtained can vary, but generally, this compound is known for its unique reactivity patterns .
  • tert-Butyl Group in Organic & Biomolecular Chemistry

    • The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
    • It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .
    • The outcomes obtained can vary, but the tert-butyl group is generally known for its unique reactivity patterns .
  • Synthesis of 1-TERT-BUTYLPYRROLE

    • 1-TERT-BUTYLPYRROLE can be synthesized from Pyrrole and 2,2-DIMETHYLPROPANE .
    • The outcomes obtained would provide insights into the role of 1-TERT-BUTYLPYRROLE in these reactions .
  • Design, Synthesis, and Characterization of Fully Zwitterionic, Functionalized Dendrimers

    • Dendrimers are multivalent (macro)molecules in which the repeat units are not connected in a linear fashion, but form a well-defined, branched three-dimensional architecture of nanometer size .
    • They possess a distinct molecular architecture that consists of a central core, branches, and terminal functional groups present at the outer surface of the macromolecule .
    • Because of their unique, highly defined 3D structure, dendrimers have found use in a wide variety of applications ranging from dyes to catalysts, and from magnetic resonance imaging (MRI) contrast agents to sensors for small molecules .
    • The outcomes obtained can vary, but generally, these compounds have shown significant potential in various fields .
  • Synthesis and Characterisation of Thermo-sensitive Hydrogels

    • Hydrogels can be synthesised at temperatures and pH conditions near physiological conditions and even in the presence of biologically active materials .
    • The outcomes obtained would provide insights into the role of these hydrogels in various applications .

Safety And Hazards

According to the Safety Data Sheet for 1-tert-Butylpyrrole, it is used for scientific research and development only . In case of exposure, appropriate safety measures should be taken, including washing the affected area with water and seeking medical attention if necessary .

properties

IUPAC Name

1-tert-butylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIRIQBRSTYPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butylpyrrole

CAS RN

5398-58-3
Record name 1H-Pyrrole,2-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Thaltiri, V Shanmugapriya, PK Panda - ChemistrySelect, 2021 - Wiley Online Library
… -isomer 2-nitro-1- tert -butylpyrrole (7) in almost quantitative … -dinitro-1-tert-butylpyrrole (4) and 3,4-dinitro-1-tert-butylpyrrole (5) … 2,3,4-trinitro-1-tert-butylpyrrole (3) as a precipitate in 45 % …
Y Brusco, RM Domínguez, A Rotinov… - Journal of physical …, 2002 - Wiley Online Library
… the pyrrolidine skeleton in 2 is modified by introducing a carbonyl group such as 3, ie 1-(tert-butoxycarbonyl)-2-pyrrolidinone, or to a conjugated p-system such as 4, ie 1-tertbutylpyrrole …
M De Rosa, G Cabrera Nieto… - The Journal of Organic …, 1989 - ACS Publications
… Steric effects were examined in the reactions of 1-tertbutylpyrrole (5) and 1-tritylpyrrole (8) with NCS. A 65% yield ( NMR) of -substitution product was obtained when 1-fert-butylpyrrole …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
T Morimoto, H Furuta - Supramolecular Chemistry, 2007 - Taylor & Francis
… was purified by bulb-to-bulb distillation to afford 1-tert-butylpyrrole (11.5 g, 93.5 mol) in 40% … dichloroethane (65 mL), a solution of 1-tert-butylpyrrole (11.5 g, 93.5 mol) in dichloroethane (…
PF Pagoria, GS Lee, AR Mitchell, RD Schmidt - Thermochimica acta, 2002 - Elsevier
… Pagoria [25] synthesized 1-tert-butyl-2,3,4-trinitropyrrole (11) (in 40% overall yield from 1-tert-butylpyrrole) by treatment first with a mixture of Cu(NO 3 ) 2 , silica gel and CH 3 NO 2 , …
J Nagy, P Hencsei - Journal of Organometallic Chemistry, 1970 - Elsevier
The molecular structure of pyrrole derivatives has been studied by means of quantum chemical calculations. Calculations were performed by the modified Pariser-Parr-Pople method. …
S Nomiyama, T Ogura, H Ishida, K Aoki… - The Journal of …, 2017 - ACS Publications
… Thus, the 3-decylpyrrole, which has been prepared from decanal and 1-tert-butylpyrrole and 3a, was again alkylated at the β-site in a regioselective manner (β-4p). Importantly, through …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
H Inoue, T Otsu - Journal of Polymer Science: Polymer …, 1976 - Wiley Online Library
… The lack of steric effect in the CT band was also observed in the CT interaction between 1-tert- butylpyrrole and a-acceptor.26 Thus the vinyl group in VS was found to show a stronger …
G Doddi, P Mencarelli, A Razzini… - The Journal of Organic …, 1979 - ACS Publications
The improvement of the above synthesis as compared to the previous procedure is relevant. The latter involved the formation of 5a-pregnane-3,(3, 20/3-diol 3-acetate 20-tosylate and …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
JJ Thomas - 1977 - search.proquest.com
THE PHOTOCHEMISTRY OF 1-ALKYL AND 1-ARYL-2-PYRROLIDINONES. THE PHOTOCHEMISTRY OF 1-ALKYL AND 1-ARYL-2-PYRROLIDINONES. Full Text INFORMATION TO …

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